4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
Description
Properties
IUPAC Name |
4-fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-6-2-1-5-3-8(9(11)12)7(5)4-6/h1-2,4,8H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECFIGBNSKXRJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C1C=CC(=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1780277-74-8 | |
| Record name | 4-fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of bicyclo[4.2.0]octa-1,3,5-triene followed by carboxylation. The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., LiAlH4, NaBH4), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, inert atmospheres, and appropriate solvents .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various applications, including pharmaceuticals and material science .
Scientific Research Applications
4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its unique structure allows for the study of fluorinated compounds’ interactions with biological systems, potentially leading to new drug discoveries.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid involves its interaction with molecular targets through its functional groups. The fluorine atom and carboxylic acid group can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, emphasizing substituent effects and applications:
Key Findings from Comparative Analysis
Substituent Effects on Physicochemical Properties :
- Fluorine vs. Chlorine : The 5-chloro derivative (182.60 g/mol) has a higher molecular weight than the parent compound due to chlorine’s atomic mass. Fluorine, being smaller and more electronegative, may improve lipophilicity and bioavailability compared to chlorine .
- Methoxy Groups : The 3,4-dimethoxy derivative (208.21 g/mol) exhibits increased steric bulk and polarity, impacting solubility and enzymatic interactions. This derivative’s role in ivabradine synthesis underscores its utility in stereoselective drug production .
Biological Activity :
- The 5-chloro analog is implicated in kinase inhibitor development, leveraging halogen bonding for target engagement .
- The 3,4-dimethoxy variant’s application in ivabradine highlights bicyclic carboxylic acids’ versatility in cardiovascular therapeutics .
Synthetic Methodologies :
- Enzymatic Synthesis : The 3,4-dimethoxy derivative is produced via enzymatic processes (e.g., US20140242644A1), ensuring high enantiomeric purity critical for pharmaceutical use .
- Halogenation Strategies : Chloro and fluoro derivatives are synthesized via nucleophilic substitution or electrophilic halogenation, with yields optimized through catalyst selection .
Structural Heterogeneity :
- Heteroatom-containing analogs (e.g., 5-thia-1-azabicyclo[4.2.0]octenes) exhibit distinct reactivity due to sulfur and nitrogen incorporation, expanding their utility in antibiotic design .
Biological Activity
4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is a fluorinated bicyclic compound that has gained attention in various fields due to its unique structure and potential biological activities. Its molecular formula is C9H7FO2, and it has a molecular weight of 166.15 g/mol. This article delves into the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
The biological activity of 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is primarily attributed to its structural features:
- Fluorine Atom : The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to biological targets.
- Carboxylic Acid Group : This functional group can participate in hydrogen bonding and ionic interactions with proteins, influencing enzyme activity and receptor binding.
These interactions can modulate various biological effects, including enzyme inhibition or activation, which are crucial for drug development.
Biological Activity Overview
Research indicates that 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid exhibits several biological activities:
Antimicrobial Activity
Studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Properties
Preliminary investigations suggest that the compound may exhibit anticancer activity by inducing apoptosis in cancer cells through interaction with specific signaling pathways.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of cholesterol absorption. For instance, fluorinated compounds similar to 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid have been shown to inhibit intestinal cholesterol absorption effectively .
Case Studies
Several case studies highlight the biological significance of this compound:
-
Cholesterol Absorption Inhibition :
- A study evaluated a series of fluorinated bicyclic compounds for their ability to reduce cholesterol levels in animal models. 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid was identified as a promising candidate with an effective dose (ED50) of 0.04 mg/kg/day for lowering liver cholesteryl esters in cholesterol-fed hamsters .
-
Antimicrobial Testing :
- In vitro tests demonstrated that derivatives of the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications to the bicyclic framework could enhance potency against these pathogens.
Comparison with Similar Compounds
To understand the uniqueness and potential advantages of 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, a comparison with similar compounds is essential:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | Structure | Antimicrobial, anticancer |
| 4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-carbonitrile | Similar bicyclic structure | Moderate antimicrobial |
| 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | Contains methoxy groups | Enhanced reactivity but less specificity |
Q & A
Q. Table 1: Example Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Thermal Diels-Alder, 120°C | 45–60 | |
| Fluorination | Selectfluor®, CH₃CN, RT | 70 | |
| Carboxylation | KMnO₄, H₂O, 80°C | 85 |
Which analytical techniques are most effective for characterizing 4-fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid?
- NMR Spectroscopy : and NMR confirm fluorine positioning and bicyclic structure. For example, deshielded protons near the fluorine atom show distinct splitting patterns .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₉H₆FO₂: 181.03 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and bond angles in the strained bicyclic system .
- IR Spectroscopy : Identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
How does the compound’s stability vary under different pH and temperature conditions?
The carboxylic acid group confers pH-dependent solubility, with increased stability in acidic conditions (pH 3–5). Hydrolytic degradation of the bicyclic core is accelerated in alkaline media (pH > 8), likely due to ring strain. Thermal stability tests (TGA/DSC) show decomposition above 200°C. Storage recommendations: inert atmosphere at –20°C to prevent oxidation .
Advanced Research Questions
What mechanistic insights explain the influence of fluorine on the compound’s reactivity and biological interactions?
Fluorine’s electronegativity alters electron density in the bicyclic system, affecting π-π stacking and hydrogen-bonding interactions. Computational studies (DFT) suggest fluorine enhances metabolic stability by blocking cytochrome P450 oxidation sites. In antimicrobial assays, fluorinated analogs show improved membrane penetration compared to non-fluorinated counterparts, though exact targets require further validation .
How can contradictory data on the compound’s solubility and bioavailability be resolved?
Discrepancies often arise from polymorphic forms or assay conditions. Strategies include:
- Standardized Solubility Protocols : Use biorelevant media (e.g., FaSSIF/FeSSIF) to mimic gastrointestinal conditions.
- Cocrystal Screening : Improve bioavailability via coformers like L-arginine .
- Meta-Analysis : Compare datasets across studies while controlling for purity (HPLC >95%) and particle size .
What strategies optimize enantioselective synthesis for stereochemically complex derivatives?
- Chiral Catalysts : Use Ru(II)- or Rh(I)-based catalysts for asymmetric cycloadditions .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to resolve racemic mixtures during ester hydrolysis .
- Crystallization-Induced Diastereomer Transformation : Enhances enantiomeric excess (ee >98%) via selective precipitation .
How does the compound interact with biological targets, and what structural modifications enhance activity?
Docking studies suggest the bicyclic core binds to hydrophobic pockets in bacterial penicillin-binding proteins (PBPs). Modifications:
- Side Chain Variation : Replace carboxylic acid with sulfonic acid to improve solubility.
- Bioisosteres : Substitute fluorine with trifluoromethyl to enhance binding affinity without steric hindrance .
Q. Table 2: Structure-Activity Relationship (SAR) Trends
| Modification | Effect on MIC (μg/mL) | Target Organism |
|---|---|---|
| –F → –CF₃ | MIC ↓ 4-fold | S. aureus |
| –COOH → –SO₃H | MIC ↓ 2-fold | E. coli |
Methodological Guidance for Data Interpretation
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
